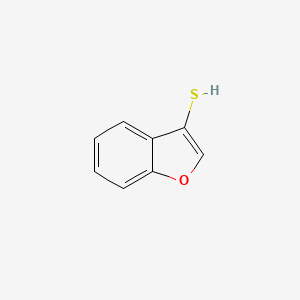
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and two carboxylic acid groups. Pyrazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with diethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or esters.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
4,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Contains only one carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wider range of chemical modifications compared to similar compounds .
Eigenschaften
CAS-Nummer |
856343-99-2 |
|---|---|
Molekularformel |
C7H8N2O4 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
4,5-dimethylpyrazole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2)9(7(12)13)8-5(3)6(10)11/h1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
CVHJPIVSKWXXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




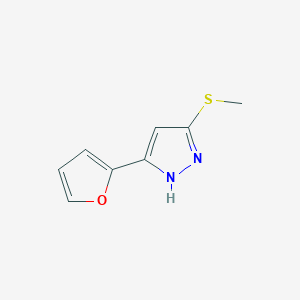

![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)

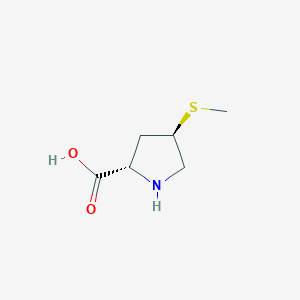
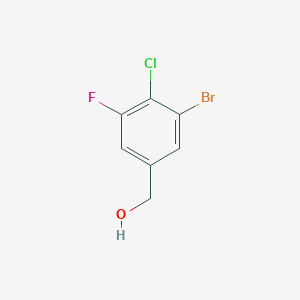
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
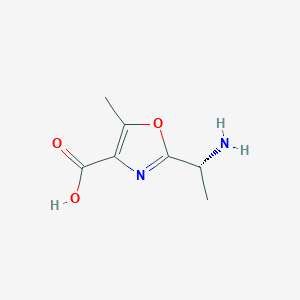
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)

